

# The Spiro-azetidino-piperidine Scaffold: A Privileged Motif in Drug Discovery

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## Compound of Interest

Compound Name: PF-5190457

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An In-depth Technical Guide on the Structure-Activity Relationship of the Spiro-azetidino-piperidine Series

The spiro-azetidino-piperidine core is a fascinating and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space have positioned it as a privileged scaffold in the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) within this series, focusing on key therapeutic areas where these compounds have shown significant promise. Detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows are provided to support researchers and drug development professionals in this dynamic field.

## Spiro-azetidino-piperidine Derivatives as Ghrelin Receptor Inverse Agonists

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and metabolism. Inverse agonists of this receptor have therapeutic potential for the treatment of obesity and related metabolic disorders. The spiro-azetidino-piperidine scaffold has proven to be a fertile ground for the discovery of potent GHSR1a inverse agonists.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Structure-Activity Relationship

Systematic exploration of the spiro-azetidino-piperidine core has revealed key structural features that govern potency and metabolic stability. The general scaffold consists of a central spirocyclic core with substitutions on both the azetidine and piperidine rings.

Table 1: Structure-Activity Relationship of Spiro-azetidino-piperidine Analogues as Ghrelin Receptor Inverse Agonists

Compound	R1	R2	hGHSR1a Ki (nM)
1a	-H	Phenyl	213
1b	-CH3	Phenyl	150
1c	-H	4-Fluorophenyl	89
1d	-H	2-Thienyl	65
2a	-C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl)	1-Phenyl-1H-1,2,3-triazol-4-yl	6.3
2b	-C(=O)CH2-(2-pyridyl)	1-Phenyl-1H-1,2,3-triazol-4-yl	15
2c	-C(=O)CH2-(imidazo[2,1-b]thiazol-6-yl)	1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl	4.8

Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4281-7.

Key SAR insights from this series include:

- Piperidine N-Substitution (R1): Acyl substitution on the piperidine nitrogen with heterocyclic moieties, such as an imidazo-thiazole acetamide, significantly enhances potency compared to simple alkyl or hydrogen substituents.[5] Compound 2a, with this feature, demonstrates a marked improvement in binding affinity over the initial hit 1a.
- Azetidine N-Substitution (R2): The presence of an aryl-triazole group on the azetidine nitrogen is crucial for high-affinity binding. Modifications to the phenyl ring of the triazole,

such as the introduction of a fluorine atom (2c), can further improve potency.

## Experimental Protocols

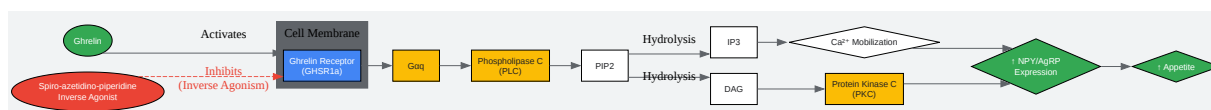
### Ghrelin Receptor Binding Assay:

The binding affinity of the compounds to the human ghrelin receptor (hGHSR1a) is typically determined using a competitive radioligand binding assay.

- **Cell Culture and Membrane Preparation:** HEK293 cells stably expressing hGHSR1a are cultured and harvested. The cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in the assay buffer.
- **Binding Assay:** The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compounds.
- **Incubation and Filtration:** The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- **Data Analysis:** The radioactivity retained on the filters is quantified using a scintillation counter. The IC<sub>50</sub> values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. K<sub>i</sub> values are then calculated using the Cheng-Prusoff equation.

## Ghrelin Receptor Signaling Pathway

The ghrelin receptor signals through multiple G-protein pathways, primarily G<sub>αq</sub> and G<sub>αi/o</sub>, leading to downstream cellular responses that regulate appetite and metabolism.<sup>[1][6][7][8][9]</sup> An inverse agonist would be expected to reduce the basal activity of this pathway.



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Caption: Ghrelin Receptor Signaling Pathway and Point of Intervention.

## Spiro-azetidino-piperidine Analogues as mGlu2 Receptor Positive Allosteric Modulators

Metabotropic glutamate receptor 2 (mGlu2) is a GPCR that acts as an autoreceptor to inhibit glutamate release. Positive allosteric modulators (PAMs) of mGlu2 have therapeutic potential for treating disorders characterized by excessive glutamatergic neurotransmission, such as anxiety and schizophrenia.[10][11][12] A scaffold hopping approach from spiro-oxindole piperidines led to the discovery of potent 3-(azetidin-3-yl)-1H-benzimidazol-2-one derivatives.

### Structure-Activity Relationship

The SAR of this series focuses on modifications to the benzimidazolone core and the substituent on the azetidine nitrogen.

Table 2: SAR of 3-(Azetidin-3-yl)-1H-benzimidazol-2-one mGlu2 PAMs

Compound	R1	R2	mGlu2 EC50 (nM)	% Glu Max
3a	6-Br	3-Cl-pyridazine	120	180
3b	H	3-Cl-pyridazine	130	175
3c	6-Br	3-F-pyridazine	85	190
3d	6-Br	3-Cl-6-Me-pyridazine	45	210

Data adapted from ACS Med. Chem. Lett. 2019, 11, 3, 303-308.

Key SAR observations include:

- **Benzimidazolone Substitution (R1):** A bromine atom at the 6-position of the benzimidazolone core is well-tolerated and can slightly enhance potency.
- **Azetidine N-Substitution (R2):** The nature of the heterocyclic group on the azetidine nitrogen has a significant impact on activity. A 3-chloro-6-methyl-pyridazine moiety (3d) provided the most potent compound in this series.

## Experimental Protocols

mGlu2 PAM Functional Assay:

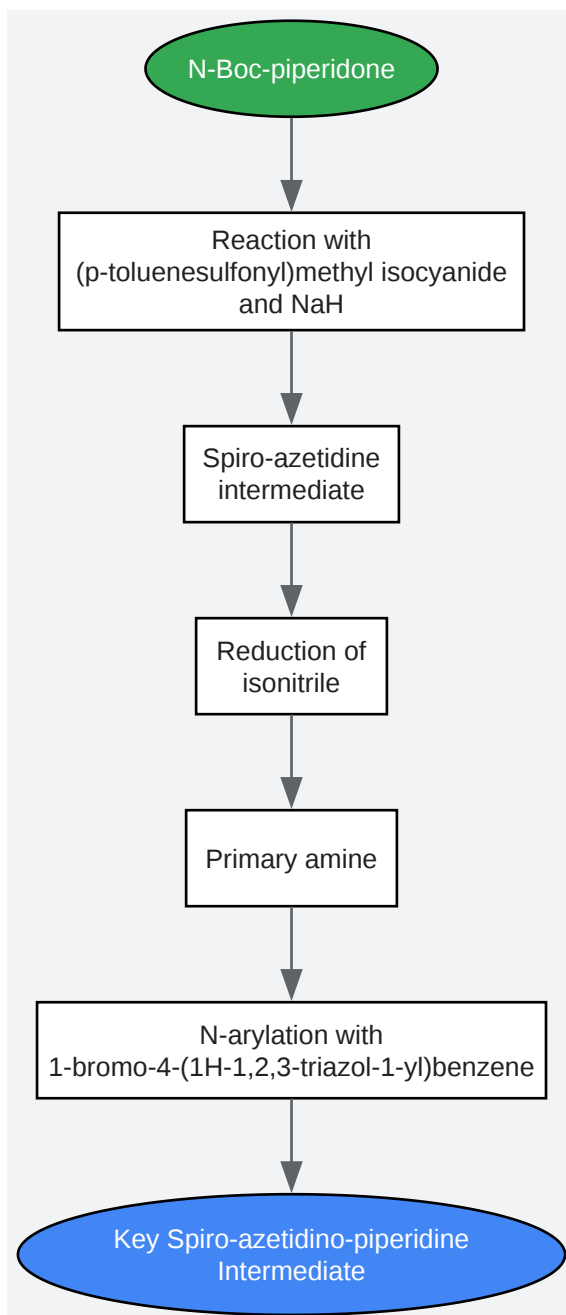
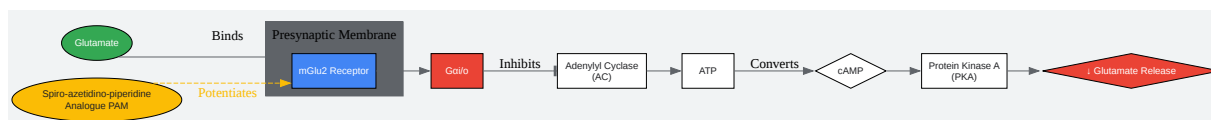
The potentiation of the glutamate response by PAMs is typically measured using a cell-based functional assay that detects changes in intracellular calcium or cyclic AMP (cAMP) levels.

- **Cell Line:** A stable cell line co-expressing the mGlu2 receptor and a promiscuous G-protein (e.g., G $\alpha$ 16) or a chimeric G-protein that couples to a calcium signaling pathway (e.g., CHO cells) is used.
- **Assay Procedure:** Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Addition:** The test compounds are added to the cells at various concentrations and incubated for a short period.
- **Glutamate Stimulation:** A sub-maximal concentration of glutamate (EC<sub>20</sub>) is then added to stimulate the mGlu2 receptor.
- **Signal Detection:** The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
- **Data Analysis:** The EC<sub>50</sub> (the concentration of the compound that produces 50% of its maximal potentiation) and the maximum potentiation (% Glu Max) are determined from the dose-response curves.

## mGlu2 Receptor Signaling Pathway

mGlu2 receptors are coupled to the Gai/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. PAMs enhance the receptor's response to glutamate.

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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